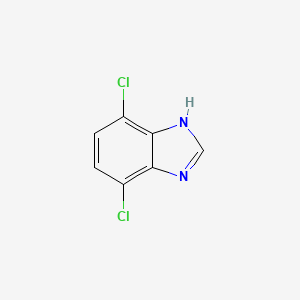

4,7-dichloro-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZKIRGRWFJGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,7 Dichloro 1h Benzimidazole and Analogous Structures

Strategic Approaches for Benzimidazole (B57391) Ring Formation Incorporating Dichloro-Functionality

The primary and most direct strategy for synthesizing the 4,7-dichloro-1H-benzimidazole scaffold involves the construction of the imidazole (B134444) ring from a pre-halogenated precursor. This approach ensures the unequivocal placement of the chloro-substituents at the desired 4- and 7-positions.

Cyclocondensation Reactions Employing Ortho-Phenylenediamine Precursors

The most classical and widely adopted method for benzimidazole synthesis is the Phillips condensation, which involves the reaction of an ortho-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and often at high temperatures. To obtain the this compound core, the necessary starting material is 3,6-dichloro-1,2-phenylenediamine.

The reaction proceeds via the cyclocondensation of the diamine with a one-carbon electrophile. For instance, heating 3,6-dichloro-1,2-phenylenediamine with formic acid results in the formation of this compound, where the C2 position of the imidazole ring is unsubstituted organic-chemistry.orgorgsyn.org. The use of other carboxylic acids or aldehydes allows for the direct installation of a substituent at the C2 position. For example, reacting the diamine with acetic acid would yield 2-methyl-4,7-dichloro-1H-benzimidazole orgsyn.org. Similarly, condensation with various aromatic or aliphatic aldehydes yields the corresponding 2-substituted-4,7-dichloro-1H-benzimidazole derivatives nih.govnih.gov. The general reaction involves the initial formation of a Schiff base, followed by cyclization and dehydration to form the aromatic benzimidazole ring.

| C2-Source Reagent | Resulting C2-Substituent | Typical Conditions |

|---|---|---|

| Formic Acid | -H | Heat (e.g., 100°C), often in excess acid organic-chemistry.orgorgsyn.org |

| Acetic Acid | -CH₃ | Acidic medium (e.g., HCl), heat orgsyn.org |

| Aromatic/Aliphatic Aldehydes | -Aryl/-Alkyl | Acidic or oxidative conditions, various solvents organic-chemistry.org |

| Orthoesters | -H, -Alkyl | Acid catalyst, often at room temperature |

Development and Application of Catalyst-Mediated Synthetic Routes (e.g., Metal Catalysis, Nanocomposites)

While traditional methods often require harsh conditions, significant progress has been made in developing catalyst-mediated routes that offer milder conditions, higher yields, and greater efficiency. These modern approaches are directly applicable to the synthesis of this compound from its corresponding diamine precursor.

Metal Catalysis: Various transition metal catalysts have been employed to facilitate the synthesis of benzimidazoles. For instance, copper-catalyzed protocols have been developed for the one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) to form benzimidazoles, a strategy that could be adapted for specific precursors organic-chemistry.org. Nickel-catalyzed systems have also proven efficient for C-N bond formation in benzimidazole synthesis from 2-haloanilines and aldehydes with ammonia (B1221849) as the nitrogen source organic-chemistry.org. Supported gold nanoparticles (AuNPs), particularly on titanium dioxide (Au/TiO2), have been shown to be highly effective catalysts for the selective reaction between o-phenylenediamines and aldehydes under ambient conditions, representing a green chemistry approach.

Nanocomposite Catalysts: The use of heterogeneous nanocomposite catalysts has gained traction due to their high stability, reusability, and ease of separation from the reaction mixture. A variety of nanocomposites, such as Al2O3/CuI/PANI and organosulfonic acid-functionalized silica, have been successfully used to catalyze the condensation of o-phenylenediamines with aldehydes nih.govrsc.org. These catalysts function by activating the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the diamine and subsequent cyclization nih.gov.

| Catalyst Type | Example Catalyst | Key Advantages |

|---|---|---|

| Metal Nanoparticles | Au/TiO₂ | High activity at ambient conditions, reusability |

| Metal Complexes | Ni-based, Cu-based | Efficient C-N bond formation, good functional group tolerance organic-chemistry.org |

| Nanocomposites | AlOOH–SO₃ Nanoparticles | Solvent-free conditions, short reaction times, high yields mit.edu |

| Acid Catalysts | Chlorosulfonic acid | Mild conditions, good to excellent yields nih.gov |

Regioselective Halogenation Strategies Targeting the Benzene (B151609) Moiety

An alternative, though less common and more challenging, approach to synthesizing this compound is the direct, regioselective halogenation of a pre-formed benzimidazole ring. This strategy is complicated by the directing effects of the fused imidazole ring and the potential for multiple halogenation products. Electrophilic aromatic substitution on the benzimidazole scaffold typically occurs on the benzene ring. However, achieving specific dichlorination at the 4- and 7-positions requires overcoming the inherent reactivity patterns of the molecule. The development of highly specific directing groups or catalyst systems would be necessary to achieve this transformation efficiently. Currently, the more synthetically viable and widely used method remains the construction of the benzimidazole ring from 3,6-dichloro-1,2-phenylenediamine, which guarantees the desired regiochemistry.

Post-Synthetic Derivatization of the this compound Scaffold for Structure-Property Elucidation

Once the this compound core is synthesized, it serves as a versatile scaffold for further chemical modifications. The N-H and C-H bonds of the imidazole ring are key sites for derivatization, allowing for the systematic tuning of the molecule's steric and electronic properties.

N-Alkylation and Other Modifications at the N1 Imidazole Nitrogen

The nitrogen atom at the N1 position of the benzimidazole ring is nucleophilic and can be readily functionalized through alkylation, acylation, or arylation reactions. N-alkylation is a common modification used to enhance properties such as solubility and biological activity.

The reaction typically involves deprotonation of the N-H bond with a base, followed by nucleophilic attack on an alkyl halide or other electrophile. Common bases used for this purpose include potassium carbonate (K2CO3) or sodium hydride (NaH) in a suitable polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) nih.govtsijournals.com. A variety of alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and Morita-Baylis-Hillman (MBH) adducts, can be employed to introduce diverse substituents at the N1 position beilstein-journals.orgnih.gov. For instance, reacting this compound with an appropriate alkyl halide in the presence of K2CO3 would yield the corresponding N-alkylated derivative nih.gov.

| Reagent Type | Example | Base/Solvent System |

|---|---|---|

| Alkyl Halide | Benzyl bromide, Ethyl iodide | K₂CO₃ / Acetonitrile nih.gov |

| MBH Acetates/Alcohols | Cyclic MBH adducts | Toluene, reflux (catalyst-free) beilstein-journals.orgnih.gov |

| Ketonic Mannich Bases | Derivatives of acetophenones | Ethanol-water, reflux researchgate.net |

Functionalization at the C2 Position of the Imidazole Ring

The C2 position of the benzimidazole ring is another key site for derivatization. While it can be functionalized during the initial ring formation by choosing an appropriate aldehyde or carboxylic acid, post-synthetic modification of a C2-unsubstituted or C2-lithiated benzimidazole is also a powerful strategy.

Recent advances have focused on developing methods for the direct C-H functionalization of the C2 position. One notable method is the enantioselective C2-allylation of benzimidazoles. This approach involves the use of electrophilic N-OPiv activated benzimidazoles, which then react with 1,3-dienes as nucleophile precursors in a copper hydride (CuH)-catalyzed reaction. This methodology provides exclusive formation of the C2-allylated product with high stereoselectivity mit.edunih.gov. Further studies have demonstrated the importance of substituents at the C2 position for biological activity, with various alkyl and aryl moieties being introduced to probe structure-activity relationships nih.gov. These advanced synthetic techniques can be applied to the this compound scaffold to generate a library of novel compounds for further investigation.

Exploration of Fused Ring Systems and Hybrid Structures Utilizing the 4,7-Dichloro-Benzimidazole Core

The strategic incorporation of the this compound scaffold into larger, polycyclic frameworks is a key area of interest for creating novel chemical entities. The electron-withdrawing nature of the two chlorine atoms on the benzene ring can significantly influence the reactivity of the benzimidazole system and the properties of the resulting fused or hybrid molecules. Methodologies for constructing such complex architectures often involve annulation reactions that build new rings onto the benzimidazole core or coupling reactions that link the core to other heterocyclic systems.

One of the most powerful strategies for constructing fused heterocyclic systems is through multicomponent reactions (MCRs). These reactions offer significant advantages by forming several bonds in a single operation from three or more starting materials, leading to complex molecules in an efficient and atom-economical manner. For instance, the Biginelli-like reaction or similar MCRs can be adapted to synthesize benzo frontiersin.orgnih.govimidazo[1,2-a]pyrimidines. While specific examples starting from 4,7-dichloro-2-aminobenzimidazole are not extensively detailed in the literature, the general reaction pathway is well-established. This approach would typically involve the condensation of a 2-aminobenzimidazole (B67599) derivative, a β-ketoester, and an aldehyde.

A hypothetical application of this for the 4,7-dichloro analog would involve the reaction of 2-amino-4,7-dichlorobenzimidazole with an aldehyde and a β-ketoester like ethyl acetoacetate, catalyzed by a Brønsted acid, to yield the corresponding 2,8-dichloro-benzo frontiersin.orgnih.govimidazo[1,2-a]pyrimidine derivatives. The reaction proceeds through a cascade of imine formation, Michael addition, and cyclodehydration.

Table 1: Hypothetical Multicomponent Synthesis of Fused Pyrimidine Systems

| Entry | Aldehyde Component | β-Ketoester Component | Potential Product |

|---|---|---|---|

| 1 | Benzaldehyde | Ethyl acetoacetate | 2,8-Dichloro-4-methyl-10-phenyl-10,10a-dihydrobenzo frontiersin.orgnih.govimidazo[1,2-a]pyrimidine |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 2,8-Dichloro-10-(4-chlorophenyl)-4-methyl-10,10a-dihydrobenzo frontiersin.orgnih.govimidazo[1,2-a]pyrimidine |

Another significant avenue for creating advanced structures is the development of hybrid molecules, where the 4,7-dichlorobenzimidazole core is covalently linked to another distinct heterocyclic moiety. This molecular hybridization is a widely used strategy in medicinal chemistry to combine the pharmacophoric features of different scaffolds. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for creating such hybrids by linking two molecular fragments via a stable 1,2,3-triazole ring.

To apply this methodology, the this compound core would first need to be functionalized with either an azide or a terminal alkyne group. For example, N-alkylation of this compound with propargyl bromide can introduce a terminal alkyne. This functionalized intermediate can then be reacted with a variety of organic azides to produce a library of benzimidazole-1,2,3-triazole hybrids. This approach offers a high degree of modularity, allowing for the synthesis of diverse structures. frontiersin.org

Table 2: Representative Synthesis of Benzimidazole-Triazole Hybrids via Click Chemistry

| Step | Reactant 1 | Reactant 2 | Reagents & Conditions | Product |

|---|---|---|---|---|

| 1 (Alkylation) | This compound | Propargyl bromide | K₂CO₃, Acetone, rt | 4,7-Dichloro-1-(prop-2-yn-1-yl)-1H-benzimidazole |

| 2 (Click Reaction) | 4,7-Dichloro-1-(prop-2-yn-1-yl)-1H-benzimidazole | Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate, THF/H₂O, rt | 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-4,7-dichloro-1H-benzimidazole |

These synthetic strategies represent powerful tools for leveraging the this compound core to build complex fused and hybrid molecules. The resulting polycyclic systems possess unique electronic and steric properties conferred by the dichlorinated benzene ring, making them valuable targets for further investigation in various scientific fields.

Comprehensive Spectroscopic Characterization and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Tautomerism Investigation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 4,7-dichloro-1H-benzimidazole, both ¹H and ¹³C NMR are instrumental in confirming the molecular skeleton and investigating the dynamic tautomeric equilibrium inherent to the benzimidazole (B57391) ring system.

A critical aspect of the benzimidazole structure is the prototropic tautomerism involving the N-H proton, which can migrate between the two nitrogen atoms (N1 and N3). beilstein-journals.orgbeilstein-journals.org This exchange process can be slow or fast on the NMR timescale, depending on factors like solvent and temperature. beilstein-journals.orgresearchgate.net In many common solvents at room temperature, this exchange is rapid, leading to a time-averaged spectrum that reflects a plane of symmetry through the C2 carbon and the midpoint of the C5-C6 bond. However, the unsymmetrical 4,7-dichloro substitution pattern in the target molecule inherently breaks this symmetry, resulting in distinct signals for all carbon and proton nuclei on the benzene (B151609) ring, regardless of the tautomeric exchange rate.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one broad signal for the N-H proton.

N-H Proton: A broad singlet, typically appearing far downfield (δ 12.0-13.0 ppm in DMSO-d₆), is characteristic of the imidazole (B134444) N-H proton, with its broadness resulting from quadrupole broadening and chemical exchange.

C2-H Proton: A sharp singlet is anticipated for the proton at the C2 position of the imidazole ring, typically found in the range of δ 8.0-8.5 ppm.

Aromatic Protons (H-5 and H-6): The two protons on the benzene ring, H-5 and H-6, form an AX spin system. They are expected to appear as a pair of doublets due to ortho-coupling (³JHH ≈ 8-9 Hz). The electron-withdrawing nature of the adjacent chlorine atoms would shift these signals downfield compared to the parent benzimidazole. H-5 would likely be found around δ 7.3-7.5 ppm, and H-6 in a similar region.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum, under conditions of rapid tautomeric exchange, would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The substitution pattern prevents the magnetic equivalence of C4/C7 and C5/C6 that is seen in symmetrically substituted benzimidazoles. beilstein-journals.org

C2 Carbon: The C2 carbon, situated between two nitrogen atoms, is characteristically observed downfield, typically in the range of δ 140-145 ppm.

Quaternary Carbons (C3a, C7a, C4, C7): The four quaternary carbons are expected to show distinct signals. The bridgehead carbons, C3a and C7a, resonate around δ 130-145 ppm. The chlorine-bearing carbons, C4 and C7, would be significantly influenced by the electronegativity of the chlorine atoms, with their signals appearing in the δ 115-130 ppm range.

Methine Carbons (C5, C6): The protonated carbons of the benzene ring, C5 and C6, are expected to resonate in the typical aromatic region of δ 110-125 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

|---|---|---|---|

| N1-H | ~12.5 | - | broad s |

| C2-H | ~8.3 | ~142 | s |

| C4 | - | ~128 | - |

| C5-H | ~7.4 | ~123 | d |

| C6-H | ~7.4 | ~123 | d |

| C7 | - | ~128 | - |

| C3a | - | ~135 | - |

| C7a | - | ~135 | - |

Note: Predicted values are based on general benzimidazole data and substituent effects. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. A distinct cross-peak would be observed between the signals for H-5 and H-6, confirming their ortho-relationship on the benzene ring. ugm.ac.id The C2-H and N-H protons, being singlets without neighboring protons to couple with, would not show any cross-peaks.

APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer): These ¹³C NMR experiments are invaluable for determining the number of protons attached to each carbon atom. nih.gov An APT spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ and quaternary carbons. For this compound, the APT spectrum would clearly distinguish the protonated carbons (C2, C5, C6) from the four quaternary carbons (C4, C7, C3a, C7a), greatly simplifying the assignment of the ¹³C spectrum. ugm.ac.id Further experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) could provide definitive C-H connectivity information. ugm.ac.id

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions (FT-IR)

Key expected absorption bands include:

N-H Stretching: A broad band in the region of 3200-2600 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. nih.gov Its broadness is a direct consequence of strong intermolecular hydrogen bonding (N-H···N) in the solid state.

C-H Aromatic Stretching: Sharp, medium-intensity bands typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

C=N and C=C Ring Stretching: A series of strong to medium bands between 1620 cm⁻¹ and 1450 cm⁻¹ correspond to the stretching vibrations of the C=N and C=C bonds within the fused ring system.

In-plane N-H Bending: A medium-intensity band is often observed around 1400 cm⁻¹.

C-Cl Stretching: Strong absorption bands characteristic of C-Cl stretching in an aromatic ring are expected in the 800-600 cm⁻¹ region of the spectrum.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3200-2600 | N-H stretch (H-bonded) | Strong, Broad |

| 3100-3000 | Aromatic C-H stretch | Medium, Sharp |

| 1620-1580 | C=N stretch | Medium |

| 1590-1450 | Aromatic C=C ring stretch | Medium to Strong |

| ~1400 | N-H in-plane bend | Medium |

| 800-600 | C-Cl stretch | Strong |

Note: Positions are approximate and can be influenced by the physical state of the sample (e.g., solid vs. solution).

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact molecular weight and elemental formula of a compound, as well as providing structural information through analysis of its fragmentation patterns.

For this compound (C₇H₄Cl₂N₂), the calculated monoisotopic mass is 185.9755 u. A key feature in the mass spectrum is the distinctive isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. bris.ac.uk Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion:

[M]⁺: The peak corresponding to the molecule containing two ³⁵Cl isotopes (C₇H₄³⁵Cl₂N₂), at m/z ≈ 186.

[M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl (C₇H₄³⁵Cl³⁷ClN₂), at m/z ≈ 188.

[M+4]⁺: The peak for the molecule with two ³⁷Cl isotopes (C₇H₄³⁷Cl₂N₂), at m/z ≈ 190.

The expected intensity ratio of these peaks is approximately 100:65:10, which is a definitive signature for a dichlorinated compound.

The fragmentation of benzimidazole derivatives under electron impact (EI) ionization often involves characteristic losses. journalijdr.comscispace.com A plausible fragmentation pathway for this compound would begin with the molecular ion (m/z 186), followed by sequential losses of radicals or neutral molecules, such as the elimination of a chlorine radical (Cl•), hydrogen chloride (HCl), or hydrogen cyanide (HCN) from the imidazole ring, a common fragmentation for this class of compounds. journalijdr.comscispace.com

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (for ³⁵Cl) | Ion/Fragment | Description |

|---|---|---|

| 186 | [C₇H₄Cl₂N₂]⁺• | Molecular Ion ([M]⁺•) |

| 188 | [C₇H₄³⁵Cl³⁷ClN₂]⁺• | [M+2]⁺• Isotope Peak |

| 190 | [C₇H₄³⁷Cl₂N₂]⁺• | [M+4]⁺• Isotope Peak |

| 151 | [C₇H₄ClN₂]⁺ | Loss of Cl• from [M]⁺• |

| 124 | [C₇H₃ClN]⁺ | Loss of HCN from [C₇H₄ClN₂]⁺ |

Note: The listed m/z values correspond to the most abundant isotope (³⁵Cl).

Advanced Spectroscopic Probes for Molecular Interaction Analysis (e.g., UV-Vis Absorption, Fluorescence, Circular Dichroism)

UV-Vis Absorption Spectroscopy: The electronic absorption spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) is expected to exhibit absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the conjugated aromatic system. nih.govnist.gov The parent 1H-benzimidazole typically shows two main absorption bands, one around 240-250 nm and another more intense band around 270-280 nm. nist.govresearchgate.net The presence of the chloro substituents on the benzene ring may cause a slight bathochromic (red) or hypsochromic (blue) shift of these absorption maxima.

Fluorescence Spectroscopy: Many benzimidazole derivatives are known to be fluorescent, making them useful as molecular probes. nih.govnih.gov Upon excitation at a wavelength corresponding to its absorption maximum (e.g., ~280 nm), this compound may exhibit fluorescence emission at a longer wavelength. The fluorescence properties, including quantum yield and lifetime, are often highly sensitive to the polarity and hydrogen-bonding capability of the solvent environment.

Circular Dichroism (CD): Circular dichroism spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light and is used to analyze the structure of chiral molecules. As this compound is an achiral molecule, it will not produce a CD spectrum on its own. nih.gov However, an induced CD spectrum could potentially be observed if the molecule were to bind to a chiral macromolecule, such as a protein or DNA, providing information about the nature of the binding interaction and the conformation of the molecule in the chiral environment.

Computational Chemistry and Theoretical Investigations of 4,7 Dichloro 1h Benzimidazole

Density Functional Theory (DFT) Studies for Optimized Geometries, Electronic Structures, and Spectroscopic Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate the optimized molecular geometry of 4,7-dichloro-1H-benzimidazole, predicting bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netmdpi.com

These calculations reveal a planar benzimidazole (B57391) core. The introduction of chlorine atoms at the 4 and 7 positions is expected to influence the geometry and electronic distribution of the benzene (B151609) ring. For instance, the C-Cl bonds and the C-C bonds adjacent to them will have lengths characteristic of chloro-aromatic systems. The electronic structure is also significantly affected; the high electronegativity of the chlorine atoms leads to a redistribution of electron density within the molecule. DFT is also utilized to predict spectroscopic properties, such as vibrational frequencies (IR and Raman) and NMR chemical shifts, which can be compared with experimental data to validate the computational model. semanticscholar.orgbeilstein-journals.org

Table 1: Representative Predicted Geometrical Parameters for a Substituted Benzimidazole Core (Illustrative) Note: Data for a related benzimidazole derivative is used for illustration, as specific computational results for this compound were not found in the cited literature.

| Parameter | Predicted Value (DFT/B3LYP) |

| C1-N26 Bond Length | 1.389 Å |

| C7-N26 Bond Length | 1.377 Å |

| C7-N27 Bond Length | 1.304 Å |

| N26-C7-N27 Angle | 113.4° |

| C2-N27-C7 Angle | 104.9° |

| Source: Based on data for the benzimidazole core from similar computational studies. nih.gov |

Frontier Molecular Orbital (FMO) Analysis for Insights into Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. mdpi.com

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzimidazole (BI) | -6.3712 | -0.8732 | 5.4980 |

| 7-NO2-2-CH3-BI | -6.9794 | -2.4945 | 4.4849 |

| Source: Adapted from a theoretical study on benzimidazole derivatives. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Predicting Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. youtube.com The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net

In this compound, the MEP map would show significant negative potential around the two nitrogen atoms of the imidazole (B134444) ring due to their lone pairs of electrons, making them primary sites for electrophilic interaction, such as protonation. researchgate.net Negative potential would also be observed around the electronegative chlorine atoms. Conversely, the most positive potential would be concentrated on the hydrogen atom attached to the nitrogen (N-H), indicating its high acidity and susceptibility to deprotonation. The hydrogen atoms on the benzene ring would also exhibit moderately positive potential. nih.gov

Natural Bond Orbital (NBO) Analysis for Elucidating Intramolecular Charge Transfer and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by analyzing charge transfer, hyperconjugative interactions, and delocalization of electron density. nih.govwisc.edu This method examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their significance. acadpubl.eu

For this compound, NBO analysis would reveal significant delocalization of π-electrons across the fused ring system. Key interactions would include the donation of electron density from the lone pairs of the nitrogen (nN) and chlorine (nCl) atoms into the antibonding π* orbitals of the aromatic rings. These n → π* interactions contribute significantly to the stabilization of the molecule. The analysis also provides insights into the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., σ and π bonds) within the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govsemanticscholar.org By simulating the molecule in a specific environment, such as a solvent box of water or in a crystal lattice, MD can provide insights into its conformational flexibility, stability, and intermolecular interactions (e.g., hydrogen bonding) with surrounding molecules. researchgate.net

An MD simulation of this compound could be used to explore its dynamic behavior in solution. It would help in understanding how the molecule interacts with solvent molecules through hydrogen bonds (via the N-H and N atoms) and other non-covalent forces. Such simulations are also essential for studying the stability of potential molecular aggregates or the binding of the molecule to a biological target, like a protein active site, by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time. nih.govsemanticscholar.org

Theoretical Examination of Tautomeric Forms and Isomeric Energy Landscapes

Like many N-unsubstituted benzimidazoles, this compound can exist in different tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole ring. beilstein-journals.orgnih.gov This is a form of annular tautomerism. The two principal tautomers are this compound and 4,7-dichloro-3H-benzimidazole.

However, due to the symmetrical substitution pattern of the chlorine atoms at the 4 and 7 positions, these two tautomers are chemically identical (degenerate). A 180° rotation of the molecule around an axis in the molecular plane converts one into the other. Theoretical calculations of the energy landscape would confirm that these two tautomeric forms have the exact same ground-state energy. researchgate.net This is in contrast to asymmetrically substituted benzimidazoles, where computational studies often show that one tautomer is more stable than the other. nih.gov

Calculation of Quantum Chemical Descriptors (e.g., Polarizability, Dipole Moment, Mulliken Charges)

Quantum chemical calculations are widely used to determine various molecular descriptors that quantify the electronic properties of a molecule. electrochemsci.org These descriptors include:

Polarizability: Describes the molecule's ability to form an induced dipole moment when subjected to an external electric field.

Mulliken Charges: Provides an estimation of the partial atomic charge on each atom in the molecule, helping to identify electron-rich and electron-deficient centers.

These descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of molecules with their biological activity or physical properties. jcchems.com

| Molecule | Total Energy (a.u.) | Dipole Moment (Debye) |

| Benzimidazole (BI) | -419.3013 | 1.8321 |

| 2-CH3-BI | -458.6254 | 1.9865 |

| 7-NO2-2-CH3-BI | -623.8576 | 4.8770 |

| Source: Adapted from a theoretical study on benzimidazole derivatives. researchgate.net |

Structure Activity Relationship Sar Studies and Mechanistic Research on 4,7 Dichloro 1h Benzimidazole Derivatives

Elucidating the Influence of Halogen Substituents on Molecular Interactions and Resultant Biological Activity Profiles

The presence of chlorine atoms at the 4 and 7 positions of the benzimidazole (B57391) ring significantly impacts the molecule's electronic and hydrophobic character, which in turn governs its interactions with biological targets. Halogen atoms, being electron-withdrawing, can alter the pKa of the benzimidazole nitrogen atoms, affecting their ability to form hydrogen bonds. Furthermore, the lipophilicity conferred by the chlorine atoms can enhance membrane permeability and hydrophobic interactions within the binding pockets of proteins.

Research on halogenated benzimidazoles has shown that the position and nature of the halogen substituent are critical for activity. For instance, in the context of protein kinase inhibition, polyhalogenated benzimidazole and benzotriazole (B28993) derivatives have been identified as potent inhibitors. Specifically, 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) and its derivatives have been extensively studied as inhibitors of Casein Kinase 2 (CK2) nih.gov. While not the 4,7-dichloro isomer, these studies highlight the importance of the dichloro substitution pattern for potent kinase inhibition. The chlorine atoms in these compounds are thought to engage in favorable interactions within the ATP-binding pocket of the kinase nih.govmdpi.com.

The biological activity of benzimidazole-4,7-dione derivatives has also been investigated, revealing that substituents on the quinone ring play a crucial role in their antiproliferative activity nih.gov. This underscores the importance of the substitution pattern on the benzene (B151609) portion of the benzimidazole core in determining biological efficacy.

Rational Design of Derivatives for Specific Molecular Target Modulation and Interaction Mechanisms

The understanding of how the 4,7-dichloro substitution influences molecular interactions has paved the way for the rational design of derivatives aimed at specific biological targets. Computational methods, such as molecular docking, have been instrumental in this process.

Molecular docking simulations have been widely employed to predict the binding modes of benzimidazole derivatives to various receptors. For chloro-substituted benzimidazoles, these studies often reveal key interactions within the active sites of enzymes. For example, docking studies of 5,6-dichlorobenzimidazole derivatives targeting BRAF kinases showed that the dichlorobenzimidazole moiety fits into the allosteric hydrophobic back pocket of the kinase domain nih.gov. The chlorine atoms, in this case, enhance hydrophobic interactions with surrounding amino acid residues, thereby stabilizing the complex.

While specific docking studies solely focused on 4,7-dichloro-1H-benzimidazole are not extensively reported, it is reasonable to extrapolate that the 4,7-dichloro substitution pattern would similarly favor binding to hydrophobic pockets in various protein targets. The positioning of the chlorine atoms would influence the orientation of the molecule within the binding site, potentially leading to different interaction profiles compared to other di-chloro isomers.

Table 1: Representative Molecular Docking Studies of Dichloro-Benzimidazole Derivatives

| Derivative | Target Protein | Key Interactions | Reference |

| 1-Substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles | BRAF WT and BRAF V600E | The 2-phenyl-5,6-dichlorobenzimidazole fragment occupies the allosteric hydrophobic back pocket, with the dichloro moieties enhancing hydrophobic interactions. The N-1 substituent forms hydrogen bonds with key amino acids. | nih.gov |

Halogenated benzimidazoles have emerged as inhibitors of several important enzyme classes.

Topoisomerase I: Benzimidazole derivatives have been identified as selective inhibitors of topoisomerase I ukm.my. These compounds can act as poisons, stabilizing the enzyme-DNA covalent complex, or as catalytic inhibitors. The planar benzimidazole ring system is capable of intercalating between DNA base pairs, a common mechanism for topoisomerase inhibition biointerfaceresearch.com. The dichloro substitutions could further enhance this interaction through favorable contacts with the DNA and the enzyme.

Cholinesterases: Certain chloro-substituted benzimidazole derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) nih.gov. Kinetic studies of some of these derivatives have indicated a mixed-type inhibition, suggesting that they can bind to both the free enzyme and the enzyme-substrate complex nih.gov.

Table 2: Enzyme Inhibition by Halogenated Benzimidazole Derivatives

| Compound Class | Target Enzyme | Mechanism of Inhibition | Reference |

| Halogenated Benzimidazoles/Benzotriazoles | Casein Kinase 2 (CK2) | ATP-competitive | mdpi.comnih.gov |

| Benzimidazole Derivatives | Topoisomerase I | Selective inhibition, potential for intercalation | ukm.my |

| 5(6)-Chloro-substituted Benzimidazole Derivatives | Acetylcholinesterase (AChE) | Mixed-type inhibition | nih.gov |

The planar aromatic structure of the benzimidazole ring system allows for interaction with DNA through various modes, including groove binding and intercalation nih.govnih.gov. The specific mode of binding is often dependent on the nature and position of the substituents on the benzimidazole core.

For dichlorinated benzimidazoles, the presence of the halogen atoms can influence the preferred mode of DNA interaction. While some benzimidazole derivatives are known to be minor groove binders, the increased planarity and hydrophobicity from the dichloro substitutions could favor intercalation between DNA base pairs. Spectroscopic and viscosity measurements are typically used to distinguish between these binding modes nih.gov. An intercalative binding mode would be expected to cause a significant increase in the viscosity of a DNA solution and a lengthening of the DNA helix.

Correlations between Electronic Structure, Physicochemical Descriptors, and Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. For benzimidazole derivatives, QSAR models have been developed to predict their efficacy as antimicrobial and anticancer agents, among others.

Lipophilicity: The two chlorine atoms would increase the lipophilicity of the molecule, which can be correlated with improved cell membrane permeability and, in some cases, enhanced biological activity.

Electronic Effects: The electron-withdrawing nature of the chlorine atoms influences the electron density of the benzimidazole ring system. This can affect the strength of hydrogen bonding and other electronic interactions with the target molecule.

Steric Factors: The size of the chlorine atoms can influence the fit of the molecule into a binding pocket.

By systematically varying other substituents on the this compound scaffold and correlating the resulting changes in biological activity with these physicochemical descriptors, a QSAR model could be developed to guide the design of more potent and selective derivatives.

Coordination Chemistry and Supramolecular Assemblies Involving 4,7 Dichloro 1h Benzimidazole Ligands

Synthesis and Comprehensive Characterization of Metal Complexes Utilizing 4,7-Dichloro-1H-Benzimidazole and its Derivatives as Ligands

The synthesis of metal complexes involving benzimidazole (B57391) ligands is a well-established area of research. Typically, these syntheses involve the reaction of a metal salt with the benzimidazole derivative in a suitable solvent, often with the application of heat to facilitate the reaction. The resulting complexes can be isolated as crystalline solids and are characterized by a suite of analytical techniques.

While extensive research exists for the coordination chemistry of various benzimidazole derivatives with transition metals such as Cu(II), Zn(II), Ni(II), and Ag(I), specific studies detailing the synthesis and characterization of complexes with the this compound ligand are not extensively documented in the reviewed literature. However, the general synthetic methodologies and characterization techniques are broadly applicable.

Standard characterization of such complexes would include:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the benzimidazole ligand to the metal center. A characteristic shift in the ν(C=N) stretching frequency of the imidazole (B134444) ring upon coordination is typically observed.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can elucidate the structure of the ligand and its changes upon coordination.

Mass Spectrometry: To confirm the molecular weight of the complex.

For instance, studies on other dichlorinated benzimidazole isomers, such as 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole, have shown its ability to form host-guest complexes with cyclodextrins, which were characterized using techniques like 2D NMR, ESI-mass spectrometry, and powder X-ray diffraction nih.gov. While not a metal complex, this demonstrates the use of standard analytical methods to characterize supramolecular systems involving dichlorinated benzimidazoles.

Table 1: General Characterization Techniques for Metal-Benzimidazole Complexes

| Technique | Information Provided |

| Elemental Analysis | Empirical formula |

| IR Spectroscopy | Ligand coordination (e.g., shift in ν(C=N)) |

| UV-Vis Spectroscopy | Electronic transitions and coordination environment |

| NMR Spectroscopy | Ligand structure in solution (for diamagnetic complexes) |

| Mass Spectrometry | Molecular weight confirmation |

| X-ray Crystallography | Solid-state structure and coordination geometry |

Elucidation of Coordination Modes and Geometries with Various Transition Metals

Benzimidazole and its derivatives can coordinate to metal ions in several ways, most commonly acting as a monodentate ligand through the pyridinic nitrogen atom (N3) of the imidazole ring. Bidentate coordination is also possible if a coordinating group is present at the C2 position.

In the case of this compound, monodentate coordination through the N3 atom is the most probable mode of interaction. The resulting metal complexes can adopt various geometries depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral.

For example, studies on complexes of other substituted benzimidazoles have shown that Ni(II) complexes can exhibit tetrahedral geometry, while Cu(II) complexes often adopt a square planar geometry jocpr.comresearchgate.net. In mixed-ligand copper(II) complexes containing a benzimidazole derivative and other ligands, geometries such as trigonal bipyramidal distorted square-based pyramidal have been observed researchgate.netresearchgate.net. The specific geometry of a this compound complex would be influenced by the steric and electronic effects of the chloro substituents.

Table 2: Common Coordination Geometries in Transition Metal Complexes

| Coordination Number | Geometry | Example Metal Ions |

| 4 | Tetrahedral | Zn(II), Ni(II) |

| 4 | Square Planar | Cu(II), Ni(II), Pd(II) |

| 5 | Trigonal Bipyramidal | Cu(II) |

| 5 | Square Pyramidal | Cu(II) |

| 6 | Octahedral | Co(II), Ni(II), Cu(II) |

Investigation of Self-Assembly Processes and Formation of Supramolecular Architectures

The self-assembly of molecules into well-defined supramolecular architectures is a topic of significant interest. Benzimidazole derivatives are capable of forming such assemblies through non-covalent interactions, particularly hydrogen bonding involving the N-H group of the imidazole ring.

While the self-assembly of metal complexes of this compound is not specifically detailed in the available literature, research on related compounds provides insight into the possibilities. For example, organogelators containing benzimidazole and pyridine (B92270) carboxyamide groups have been shown to self-assemble into nanofibers, leading to the formation of organogels researchgate.net. This self-assembly is driven by intermolecular interactions.

Furthermore, studies on the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with cyclodextrins have demonstrated the formation of non-inclusion and inclusion complexes, highlighting the role of molecular interactions in forming defined supramolecular structures nih.gov. In the solid state, benzimidazole derivatives often exhibit extensive hydrogen bonding and π-π stacking interactions, which dictate their crystal packing researchgate.net. It is conceivable that metal complexes of this compound could also participate in such interactions, potentially forming one-, two-, or three-dimensional supramolecular networks.

Exploration of Catalytic Applications of this compound Metal Complexes in Organic Transformations

Metal complexes containing benzimidazole ligands have been explored as catalysts in a variety of organic transformations. The benzimidazole ligand can stabilize the metal center and modulate its electronic properties, thereby influencing its catalytic activity.

Although specific catalytic applications for metal complexes of this compound have not been reported, the broader class of benzimidazole-metal complexes has shown promise. For instance, copper-benzimidazole complexes have been investigated as catalysts for oxidative reactions, such as the oxidation of alcohols to aldehydes and ketones nih.gov. The electronic properties of the benzimidazole ligand, which can be tuned by substituents, are crucial for their catalytic performance nih.gov. The electron-withdrawing nature of the two chlorine atoms in this compound would be expected to significantly influence the electronic environment of the metal center in its complexes, and consequently, their catalytic activity. This could make them interesting candidates for various catalytic processes, including oxidation and C-C coupling reactions.

Applications of 4,7 Dichloro 1h Benzimidazole in Advanced Materials Science

Development of Novel Electronic and Optoelectronic Materials Based on the Dichloro-Benzimidazole Core

The development of novel electronic and optoelectronic materials utilizing the 4,7-dichloro-1H-benzimidazole core is not described in the available research literature. While benzimidazole (B57391) and its derivatives are known to be versatile scaffolds in the design of organic electronic materials due to their electron-transporting capabilities and thermal stability, studies on specific isomers are crucial. Research into benzimidazole-based materials for applications like nonlinear optics (NLO) has been reported, but these studies focus on derivatives with different substitution patterns, such as arylsulfonyl groups. nih.gov There is no specific data or detailed research findings concerning the synthesis, characterization, or performance of electronic or optoelectronic devices based on the this compound molecule.

Research into Energy-Related Applications, such as Cathode Materials and Energetic Compositions

Specific research into the energy-related applications of this compound is not found in the current body of scientific literature.

In the context of cathode materials , while some benzimidazole derivatives, particularly lithium salts, have been computationally investigated for their potential use in battery electrolytes, there is no mention of the 4,7-dichloro isomer in these studies. researchgate.net The research on cathode materials for lithium or chloride ion batteries has predominantly focused on inorganic materials like metal oxides and metal oxychlorides. nih.govnih.gov

Regarding energetic compositions , theoretical studies have been performed on benzimidazole derivatives to evaluate their explosive properties. nih.govmdpi.com However, this research has concentrated on the influence of nitro (-NO2) and methyl (-CH3) substituents on the stability and performance of the compounds. nih.gov There is no available data or theoretical calculations on the energetic properties, such as detonation velocity or pressure, for this compound.

Future Research Directions and Emerging Trends for 4,7 Dichloro 1h Benzimidazole

Development of Innovative and Sustainable Synthetic Methodologies for Enhanced Accessibility

The accessibility of the 4,7-dichloro-1H-benzimidazole core is fundamental for extensive research and development. While traditional synthesis methods often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions, such as high temperatures and the use of strong acids, modern research is shifting towards more sustainable and efficient approaches. jksus.org

Future efforts will likely focus on:

Green Chemistry Approaches: The use of environmentally benign solvents, or even solvent-free conditions, is a growing trend. victoriacollege.co.in For instance, methods utilizing water as a solvent or grinding reactants together at ambient temperature represent a significant step towards sustainability. jksus.org

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool in green chemistry, offering dramatically reduced reaction times and increased yields for the synthesis of benzimidazole (B57391) derivatives. nih.govacs.org Applying MAOS to the synthesis of this compound could significantly enhance its accessibility for further research. nih.gov

Novel Catalytic Systems: The exploration of nanocatalysts, such as copper (II) oxide (CuO) nanoparticles, for facilitating C-N coupling reactions in benzimidazole synthesis is a promising avenue. biointerfaceresearch.comresearchgate.net These catalysts can offer high efficiency, selectivity, and the potential for recovery and reuse, aligning with the principles of sustainable chemistry.

Application of Advanced Computational Approaches for Predictive Design and Mechanistic Understanding

In silico methods are becoming indispensable in modern drug discovery for accelerating the design of new therapeutic agents and minimizing the need for extensive, costly laboratory synthesis and testing. For this compound, computational approaches can provide profound insights.

Key computational strategies include:

Molecular Docking: This technique predicts the binding affinity and orientation of a ligand (e.g., a this compound derivative) within the active site of a biological target, such as an enzyme or receptor. researchgate.net It can help identify the most promising derivatives for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. doi.orgmdpi.com These models can predict the activity of newly designed this compound analogues before they are synthesized.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates is crucial. researchgate.netjcchems.com In silico tools can estimate parameters like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize compounds with favorable drug-like properties. jcchems.comjcchems.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of a ligand-protein complex over time, providing a more dynamic picture of the molecular interactions identified through docking studies. researchgate.net

Table 1: Application of Computational Tools in Benzimidazole Research

| Computational Method | Application | Potential Benefit for this compound |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinities to protein targets. researchgate.net | Identification of high-affinity derivatives for specific biological targets. |

| QSAR | Correlates chemical structure with biological activity. doi.orgmdpi.com | Predictive design of novel analogues with enhanced potency. |

| ADMET Prediction | Estimates pharmacokinetic and toxicity profiles. researchgate.netjcchems.com | Early-stage filtering of candidates with poor drug-like properties. |

| MD Simulations | Assesses the stability of ligand-receptor complexes. researchgate.net | Deeper understanding of the dynamics of target engagement. |

Exploration of Novel Biological Targets and Intricate Mechanistic Pathways for Therapeutic Research

The benzimidazole scaffold is known for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. frontiersin.orgnih.gov This versatility suggests that this compound derivatives could interact with a wide range of biological targets.

Future research should aim to:

Identify Novel Protein Targets: High-throughput screening and proteomics approaches can be used to identify previously unknown protein targets for this compound. Given that benzimidazole derivatives are known to inhibit enzymes like protein kinase 2 (CK2) and cyclooxygenases (COXs), exploring other kinases and inflammatory pathway components would be a logical starting point. frontiersin.orgnih.gov

Elucidate Mechanisms of Action: For identified activities, a deeper mechanistic understanding is required. For example, in cancer research, it is crucial to determine if a compound induces apoptosis, perturbs the cell cycle, or inhibits specific signaling pathways like those involving the Epidermal Growth Factor Receptor (EGFR). acs.orgresearchgate.net Studies have shown that some benzimidazole-dione derivatives exhibit cytotoxic activity comparable to mitomycin C. biointerfaceresearch.com

Investigate New Therapeutic Areas: The structural similarity of benzimidazoles to purines suggests potential roles in modulating nucleic acid and protein synthesis. frontiersin.org This opens up avenues for research in antiviral and antiparasitic applications. Furthermore, derivatives have been investigated as corticotropin-releasing factor 1 (CRF1) receptor antagonists, indicating potential applications in stress-related disorders. nih.govresearchgate.net

Design and Synthesis of Multi-Targeted Derivatives for Complex Biological Systems

Complex diseases such as cancer often involve multiple biological pathways. Therefore, drugs that can modulate several targets simultaneously—so-called multi-target ligands—are of great interest. The benzimidazole scaffold is an excellent starting point for the design of such agents.

Emerging trends in this area involve:

Molecular Hybridization: This strategy involves covalently linking the this compound scaffold with another known pharmacophore to create a single hybrid molecule with dual activity. For example, hybrid compounds combining the benzimidazole nucleus with moieties like 7-chloro-4-aminoquinoline or oxadiazole have been synthesized and evaluated for their anticancer potential. jcchems.comnih.gov

Fragment-Based Drug Design: This approach can be used to combine the this compound core (as a primary fragment) with other small molecular fragments that bind to different pockets of a single target or to different targets altogether.

Integration of the this compound Scaffold into Nanotechnology and Hybrid Functional Systems

The intersection of materials science and medicinal chemistry offers exciting new possibilities. Integrating the this compound scaffold into advanced functional materials could lead to novel applications beyond traditional pharmacology.

Future directions include:

Drug Delivery Systems: Incorporating this compound derivatives into nanoparticles could improve their solubility, stability, and targeted delivery to specific tissues or cells, potentially enhancing therapeutic efficacy while reducing side effects.

Hybrid Functional Materials: Benzimidazole and its derivatives can act as linkers in the formation of Metal-Organic Frameworks (MOFs). For instance, hybrid zeolitic imidazolate frameworks (ZIFs) have been created using mixtures of benzimidazole and 4,5-dichloroimidazole. uq.edu.auacs.org These materials have applications in gas separation and catalysis. uq.edu.auacs.org Exploring the use of this compound as a linker could lead to new MOFs with unique properties for applications in materials science or as nanocarriers for therapeutic agents.

Organic Electronics: Benzimidazole-carbazole hybrid molecules have been explored for their ambipolar properties and potential application in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), suggesting a role for benzimidazole derivatives in materials for electronic devices. researchgate.net

Q & A

(Basic) What are the standard synthetic routes for preparing 4,7-dichloro-1H-benzimidazole and its derivatives?

The synthesis typically involves refluxing precursors in solvents like DMSO or ethanol under controlled conditions. For example, 4-amino-triazole derivatives are synthesized by refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by distillation, cooling, and crystallization (65% yield) . Substituted benzaldehydes are then reacted with the intermediate in absolute ethanol with glacial acetic acid as a catalyst . Microwave-assisted methods can also enhance efficiency, as seen in the synthesis of sulfonylbenzimidazole-4,7-diones, which reduces reaction time and improves yield .

(Advanced) How can microwave-assisted synthesis enhance the efficiency of producing sulfonyl-substituted benzimidazole-4,7-diones?

Microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating. For instance, 2-chloromethyl-1,5,6-trimethylbenzimidazole-4,7-dione reacts with sulfonyl groups under microwave conditions to form target compounds efficiently. This method reduces side reactions and improves purity compared to conventional thermal reflux .

(Basic) Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-Cl, N-H stretches).

- NMR Spectroscopy : Confirms molecular structure via proton and carbon environments.

- High-Resolution Mass Spectrometry (HRMS) : Determines exact molecular mass and fragmentation patterns .

(Advanced) What methodological approaches are used to evaluate the stability of benzimidazole derivatives under physiological conditions?

Reverse-phase ultra-performance liquid chromatography (RP-UPLC) is validated for stability studies. Parameters such as pH, temperature, and oxidative stress are tested to simulate physiological environments. For example, benzimidazole-4,7-diones showed variable stability in acidic/basic buffers, guiding formulation strategies for biological assays .

(Advanced) How do researchers assess the antiproliferative effects of this compound derivatives under hypoxic versus normoxic conditions?

The WST-1 assay is used to measure cytotoxicity in tumor cell lines (e.g., A549). Hypoxia-specific activity is quantified by comparing IC50 values under normoxia (21% O2) and hypoxia (1% O2). For example, compound 6b exhibited a hypoxia/normoxia cytotoxic coefficient close to tirapazamine, a reference hypoxia-activated prodrug .

Table 1. Hypoxia/Normoxia Cytotoxic Coefficients of Selected Derivatives

| Compound | Cytotoxic Coefficient (Hypoxia/Normoxia) | Reference Comparison |

|---|---|---|

| 6b | ~1.5 | Comparable to tirapazamine |

| 5a–c | >2.0 | Superior to mitomycin C |

(Basic) What role do substituents on the benzimidazole core play in modulating biological activity?

Electron-withdrawing groups (e.g., chloro) enhance hypoxia-selective cytotoxicity by stabilizing radical intermediates under low oxygen. Substituents at the 2-position (e.g., sulfonyl groups) improve solubility and target binding, as seen in antitumor derivatives .

(Advanced) What experimental strategies are employed to study the self-assembly of benzimidazole derivatives at liquid/solid interfaces?

Scanning tunneling microscopy (STM) reveals hydrogen-bonded supramolecular nanostructures. For 1H-benzimidazole-4,7-dione (Q), STM imaging in 1-octanol shows ordered 2D arrays on graphite. Despite complementary nucleobase pairing potential, mixtures of Q and cytosine (C) phase-separate into homodomains, highlighting competitive intermolecular interactions .

(Advanced) How can contradictions in supramolecular structure formation between benzimidazole derivatives and complementary nucleobases be resolved?

Combining STM data with density functional theory (DFT) calculations explains unexpected phase separation. For Q-C mixtures, DFT reveals stronger intraspecies hydrogen bonding (Q-Q and C-C) than interspecies (Q-C), favoring homodomain formation over heterodimers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.